5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151405
InChI: InChI=1S/C13H15N3O/c1-9-7-11-12(14-8-9)15-16(13(11)17)10-5-3-2-4-6-10/h2-6,9,14-15H,7-8H2,1H3
SMILES:
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

CAS No.:

Cat. No.: VC20151405

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol -

Specification

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name 5-methyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C13H15N3O/c1-9-7-11-12(14-8-9)15-16(13(11)17)10-5-3-2-4-6-10/h2-6,9,14-15H,7-8H2,1H3
Standard InChI Key CFCMNHUPCDUCDY-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C(NC1)NN(C2=O)C3=CC=CC=C3

Introduction

5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a bicyclic heterocyclic compound characterized by a fused pyrazole and pyridine structure. This compound features a methyl group at the 5-position and a phenyl group at the 2-position of the pyrazolo ring, along with a hydroxyl group at the 3-position of the pyridine ring. The unique substitution pattern contributes to its distinct chemical properties and potential biological activities.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activity, particularly as antiproliferative agents against various cancer cell lines. The mechanism of action often involves inducing apoptosis in cancer cells by activating caspase enzymes and downregulating proliferating cell nuclear antigen (PCNA), which is crucial for cell proliferation.

Synthesis

The synthesis of 5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde with suitable reagents under specific conditions.

Applications

This compound has potential applications across various fields due to its ability to interact with specific molecular targets involved in cell signaling pathways related to apoptosis and proliferation. Its ability to modulate these pathways makes it a candidate for further research in drug development.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-olNot explicitly providedApproximately 215.25 g/molAntiproliferative agent
5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amineC13H16N4228.3 g/molNot specified in reliable sources
5-methyl-2-phenyl-4H-pyrazolo[1,5-a]pyridin-7-oneC14H12N2O224.26 g/molNot specified in reliable sources

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